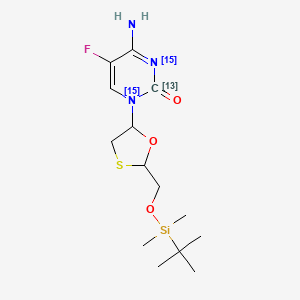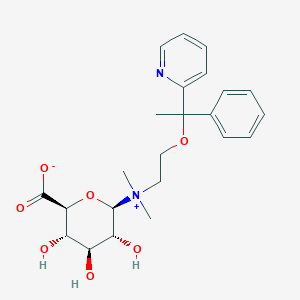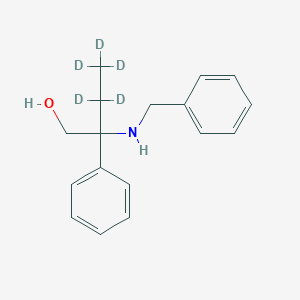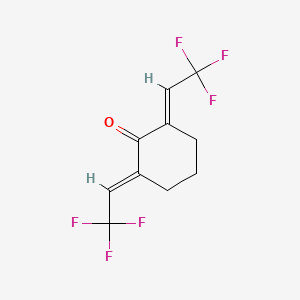![molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine CAS No. 1341231-51-3](/img/structure/B1147116.png)
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is a derivative of 5’-deoxy-5-fluorocytidine. It is an intermediate compound used in the synthesis of capecitabine, a prodrug of 5-fluorouracil, which is utilized in chemotherapy for various cancers, including breast, gastric, colorectal, and bladder cancers .
Mechanism of Action
Target of Action
The primary target of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is the DNA synthesis process in cancer cells . This compound is a metabolite of the drug capecitabine , which is used as a treatment for different types of cancer, including bowel cancer .
Mode of Action
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine interacts with its targets by inhibiting DNA synthesis and slowing the growth of tumor tissue . It is enzymatically converted to 5-fluorouracil in the tumor , where it inhibits DNA synthesis and slows the growth of tumor tissue .
Biochemical Pathways
The activation of capecitabine, from which 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is derived, follows a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR), to form 5-fluorouracil .
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine’s action result in the slowing or stopping of the growth of cancer cells . This is achieved through its inhibition of DNA synthesis in the tumor cells .
Action Environment
The action, efficacy, and stability of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound. Other environmental factors that could influence its action include the presence of enzymes in the tumor that convert it to 5-fluorouracil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine involves multiple steps. One common method starts with the glycosidation of 5-fluorocytosine. The process involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures (around 0°C) with sodium iodide as an additional reagent .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and quality. The use of trifluoromethanesulfonic acid trimethylsilyl ester as a silanization agent is particularly advantageous due to its efficiency and simplicity. The reaction conditions are carefully controlled to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized cytidine derivatives .
Scientific Research Applications
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated cytidine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and its role in nucleotide metabolism.
Medicine: As an intermediate in the synthesis of capecitabine, it plays a crucial role in cancer treatment research.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5-fluorocytidine: A precursor in the synthesis of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine.
Capecitabine: The prodrug that is ultimately converted to 5-fluorouracil.
5-Fluorouracil: The active chemotherapeutic agent formed from capecitabine
Uniqueness
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is unique due to its role as an intermediate in the synthesis of capecitabine. Its specific structure allows for efficient conversion to the active drug, making it a valuable compound in cancer treatment research .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZMKYXKWMBTLS-HMSCALIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
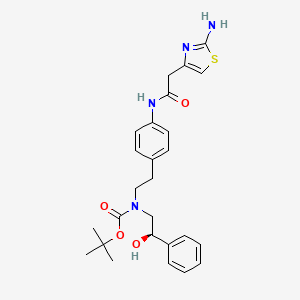
![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/new.no-structure.jpg)
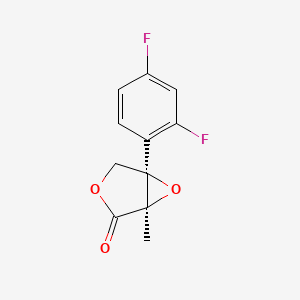
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
